2-[(Allyloxy)methyl]-4-fluorothiophenol
Description
2-[(Allyloxy)methyl]-4-fluorothiophenol is a fluorinated aromatic thiol derivative with the molecular formula C₁₀H₁₁FOS (molecular weight: 198.26 g/mol). Its structure comprises a benzene ring substituted with a thiophenol (-SH) group at position 1, a fluorine atom at position 4, and an allyloxymethyl (-CH₂-O-CH₂-CH=CH₂) group at position 2. This compound is likely utilized in organic synthesis, material science, or as an intermediate for pharmaceuticals, though specific applications require further exploration.
Properties
IUPAC Name |
4-fluoro-2-(prop-2-enoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FOS/c1-2-5-12-7-8-6-9(11)3-4-10(8)13/h2-4,6,13H,1,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQYZLBOMVZOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=C(C=CC(=C1)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Allyloxy)methyl]-4-fluorothiophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorothiophenol.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(Allyloxy)methyl]-4-fluorothiophenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Substitution: Palladium catalysts, nucleophiles like amines or thiols
Addition: Borane (BH3), hydrogen peroxide (H2O2)
Major Products
Oxidation: Sulfoxides, sulfones
Substitution: Various substituted thiophenols
Addition: Alcohols
Scientific Research Applications
2-[(Allyloxy)methyl]-4-fluorothiophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Allyloxy)methyl]-4-fluorothiophenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Compounds for Comparison:
2-[(Ethylamino)methyl]-4-fluorophenol (CAS 1363166-27-1) Molecular formula: C₉H₁₂FNO (MW: 169.2 g/mol). Structure: Phenol (-OH) with a 4-fluoro substituent and an ethylaminomethyl (-CH₂-NH-CH₂CH₃) group at position 2.
Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS 1105215-77-7) Molecular formula: C₁₆H₁₂FN₃O₃S (MW: 345.35 g/mol). Structure: Thiophene ring substituted with a cyanoacetyl amino group, a 4-fluorophenyl group, and a methyl ester.
Functional Group and Reactivity Differences:
- Core aromatic system: The target compound and 2-[(Ethylamino)methyl]-4-fluorophenol feature benzene rings, whereas the thiophene derivative in utilizes a sulfur-containing heterocycle. Thiophenes are more electron-rich, favoring electrophilic substitutions at specific positions .
- Substituent effects: The allyloxy group in the target compound introduces alkene reactivity (e.g., Claisen rearrangement or oxidation), while the ethylamino group in ’s compound enables hydrogen bonding and basicity. The cyanoacetyl amino group in ’s compound offers sites for nucleophilic attack or hydrogen bonding .
- Acidity: Thiophenol (target compound, pKa ~6.5) is significantly more acidic than phenol (, pKa ~10) due to weaker S-H bonding, enhancing its utility in reactions requiring deprotonation .
Physical and Chemical Properties
Notes:
- The higher predicted boiling point of 2-[(Ethylamino)methyl]-4-fluorophenol (254°C) compared to the target compound (estimated lower due to reduced hydrogen bonding) reflects the influence of the ethylamino group’s hydrogen-bonding capacity .
- The thiophene-based compound in has a larger molecular weight and complex substituents, likely increasing its melting point and reducing volatility .
Biological Activity
2-[(Allyloxy)methyl]-4-fluorothiophenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and applications of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a thiophenol moiety with an allyloxy methyl group and a fluorine atom at the para position. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with biomolecules, particularly proteins and enzymes. This interaction can modulate various biochemical pathways, influencing cellular functions.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially altering metabolic pathways.
- Reactivity with Thiols: The thiol group can participate in redox reactions, affecting oxidative stress responses in cells.
In Vitro Studies
Recent studies have explored the effects of this compound on various cell lines. For instance, it has been shown to exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anti-cancer agent. Specific assays demonstrated that the compound can induce apoptosis in these cells through the activation of caspase pathways.
Case Studies
- Anti-Cancer Activity: A study published in Cancer Research evaluated the anti-tumor effects of this compound in xenograft models. The compound significantly reduced tumor size compared to controls, suggesting its efficacy in vivo.
- Neuroprotective Effects: Another investigation assessed the neuroprotective properties of this compound in models of oxidative stress. It was found to upregulate antioxidant enzymes, providing a protective effect against neuronal damage.
Medicinal Chemistry
Due to its diverse biological activities, this compound is being explored for:
- Drug Development: As a lead compound for developing new therapeutics targeting cancer and neurodegenerative diseases.
- Bioconjugation Studies: Its thiol group allows for bioconjugation applications, facilitating targeted drug delivery systems.
Industrial Applications
The compound is also being investigated for use in specialty chemicals due to its unique reactivity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
